molecular formula C12H7Cl2NO3S2 B2975321 [(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 292842-64-9

[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2975321
CAS No.: 292842-64-9
M. Wt: 348.21
InChI Key: MCMUUPOKFPCOKG-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C21H25Cl2NO3S2 and a molecular weight of 474.472 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. Sigma-Aldrich, a supplier of the compound, does not collect analytical data for this product .

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of rhodanineacetic acid, including compounds structurally similar to the specified chemical, have been prepared as potential antifungal agents. Their lipophilicity was analyzed to understand the relationship with their antifungal efficacy. Specifically, certain derivatives strongly inhibited the growth of various Candida species, showcasing potential as antifungal compounds (Doležel et al., 2009).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives, closely related to the mentioned compound, have been synthesized and evaluated for their anticancer and antiangiogenic activities. These studies found that some derivatives significantly reduced tumor volume and cell number in mouse models, indicating potential for anticancer therapy. They also demonstrated strong antiangiogenic effects, suggesting their ability to inhibit tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Aldose Reductase Inhibitory Action

Another study focused on the aldose reductase inhibitory action of related compounds, comparing their efficacy to that of epalrestat, a clinically used inhibitor. These compounds exhibited potent inhibitory effects on aldose reductase, suggesting their potential in treating complications of diabetes through inhibition of this enzyme (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, including compounds with structural similarities to the specified chemical, were evaluated for their antimicrobial potential. The study highlighted significant activity against mycobacteria, including Mycobacterium tuberculosis, and some derivatives exhibited high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. These findings suggest the potential of these compounds as antimicrobial agents (Krátký et al., 2017).

Synthesis and Biological Evaluation

Research into the synthesis of novel thiazolidine and imidazolidine derivatives has explored their pharmacological interest, indicating diverse antimicrobial effects among the synthesized products. This suggests a potential avenue for developing new antimicrobial agents based on structural manipulation of thiazolidine derivatives (Elaasar & Saied, 2008).

Safety and Hazards

As for safety and hazards, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

Future Directions

The future directions for this compound are not clear from the available information. It’s part of a collection of rare and unique chemicals, which suggests it may have potential applications in research .

Properties

IUPAC Name

2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S2/c13-7-2-1-3-8(14)6(7)4-9-11(18)15(5-10(16)17)12(19)20-9/h1-4H,5H2,(H,16,17)/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMUUPOKFPCOKG-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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